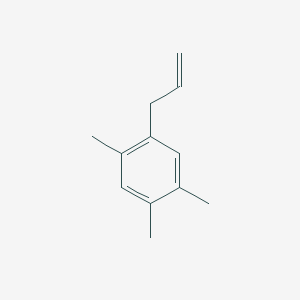

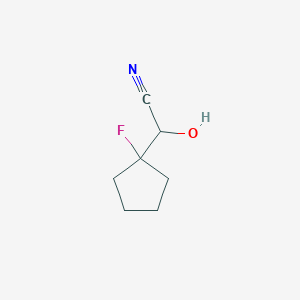

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile

Vue d'ensemble

Description

The compound "2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile" is not directly mentioned in the provided papers. However, we can infer some general characteristics based on the related compounds discussed in the papers. For instance, hydroxyacetonitrile (HOCH2CN) is mentioned as a precursor for various molecules in astrophysical conditions and is involved in photochemistry reactions . Similarly, the study of 2-(1H-indol-3-yl)acetonitrile-based fluorophores indicates the potential for such compounds to be used in organic light-emitting diode (OLED) applications due to their optical and electrochemical properties .

Synthesis Analysis

While the exact synthesis of "2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile" is not detailed, we can draw parallels from the synthesis of related compounds. For example, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involved the reaction of phenol with hexafluoroacetone, using mesitylene as a solvent and methanesulfonic acid as a catalyst . This suggests that similar methods could potentially be adapted for the synthesis of the compound , possibly involving a fluorinated cyclopentyl precursor and a nitrile group.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray structure analysis, which reveals the presence of strong intermolecular hydrogen bonds that connect molecules into two-dimensional layers . Although the exact structure of "2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile" is not provided, it is likely to exhibit similar intermolecular interactions due to the presence of hydroxyl and nitrile functional groups.

Chemical Reactions Analysis

The photochemistry of hydroxyacetonitrile (HOCH2CN) has been studied, showing that it can lead to the formation of various photoproducts such as formylcyanide (CHOCN), ketenimine (CH2CNH), and cyanogen (NCCN) . This indicates that "2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile" could also undergo photochemical reactions, potentially leading to a variety of products depending on the specific conditions and the presence of other reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1H-indol-3-yl)acetonitrile-based fluorophores have been explored, revealing their suitability for OLED applications due to their narrow band gap and charge injection ability . While the properties of "2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile" are not explicitly discussed, it can be hypothesized that the compound may exhibit similar properties such as a narrow band gap and relevant electrochemical characteristics, making it of interest for electronic applications.

Applications De Recherche Scientifique

Fluorinated Nucleoside Analogues

Fluorine substitution in nucleoside analogues, such as the incorporation of fluorine into cytidine nucleotides, has been shown to markedly alter antiviral and toxicity patterns. This substitution can enhance the overall efficiency of nucleotide incorporation during DNA- and RNA-directed synthesis, potentially explaining the potency of certain nucleosides against HIV-1 (Ray et al., 2003).

Fluoroalkylation in Aqueous Media

The development of fluoroalkylation methods that are mild, environmentally friendly, and efficient is of broad interest. Recent progress has been made in the fluoroalkylation reactions conducted in water or in the presence of water, indicating a new prospect for green chemistry. These methods facilitate the incorporation of fluorinated or fluoroalkylated groups into target molecules, highlighting the significance of fluorine in enhancing the properties of molecules (Hai‐Xia Song et al., 2018).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are key components in the treatment of various cancers. The incorporation of fluorine into pyrimidines has led to the development of compounds with significant antitumor activity. These compounds can interfere with nucleic acid synthesis in cancer cells, showcasing the therapeutic applications of fluorine in medicinal chemistry (W. Gmeiner, 2020).

Polytetrafluoroethylene (PTFE)

PTFE is a high molecular weight polymer with unique properties, such as chemical inertness and thermal stability, derived from its fluorinated structure. This material is used in a wide range of applications, from electrical insulation to medical devices, highlighting the versatility of fluorinated compounds (G. Puts et al., 2019).

Propriétés

IUPAC Name |

2-(1-fluorocyclopentyl)-2-hydroxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FNO/c8-7(6(10)5-9)3-1-2-4-7/h6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCKKEJGFVYHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(C#N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508240 | |

| Record name | (1-Fluorocyclopentyl)(hydroxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile | |

CAS RN |

79205-55-3 | |

| Record name | (1-Fluorocyclopentyl)(hydroxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,11-Dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B1337923.png)

![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)

![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)